![molecular formula C23H29N5OS B2680606 4-amino-5-(4-(dimethylamino)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(5H)-one CAS No. 877818-99-0](/img/structure/B2680606.png)
4-amino-5-(4-(dimethylamino)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with multiple functional groups, including an amino group, a dimethylamino group, a thioether group, and a pyrimidoquinoline core. These functional groups suggest that the compound could participate in a variety of chemical reactions and potentially have interesting biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidoquinoline core would likely contribute significant aromatic character to the molecule .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the amino and dimethylamino groups, which could act as nucleophiles in reactions with electrophiles. The thioether group could also participate in oxidation and alkylation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water . Its melting point would depend on the specific arrangement of atoms and the presence of any crystal lattice .科学的研究の応用
Heterocyclic Synthesis Applications
One of the primary applications of similar compounds involves the synthesis of heterocyclic structures, which are crucial in the development of pharmaceuticals and agrochemicals. For instance, a study explored the one-pot synthesis of pyrimido[5,4-b]quinolin-2,4,9-triones under microwave irradiation, highlighting the efficiency of creating complex heterocycles without catalysts, which could be related to the synthesis and functionalization of the specified compound (Shaker & Elrady, 2008).
Cytotoxic and Antimicrobial Activities
Compounds with similar structures have been investigated for their cytotoxic activities against various cancer cell lines. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines showed significant growth inhibitory properties against murine leukemia and human Jurkat leukemia cell lines, suggesting potential applications in cancer therapy (Deady et al., 2003).
Pharmacological Relevance
Research into bifunctional compounds containing chloroquinoline and dihydropyrimidone moieties indicates the pharmacological relevance of such structures. These compounds have been synthesized and analyzed, providing insights into their potential medicinal applications (Watermeyer, Chibale, & Caira, 2009).
Spectroscopic and Chemical Analysis
Studies on novel compounds, such as 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile, have provided detailed spectroscopic and chemical analyses. These analyses help in understanding the molecular geometry, electronic properties, and chemical reactivity, which are essential for the development of new materials and drugs (Fatma, Bishnoi, & Verma, 2015).
Antimicrobial and Antitubercular Activity
The synthesis and evaluation of novel heterocyclic compounds for their antimicrobial and antitubercular activities demonstrate the potential of such molecules in addressing infectious diseases. Compounds derived from similar chemical frameworks showed pronounced activity against Mycobacterium tuberculosis and other bacterial strains, indicating their potential as new antimicrobial agents (Kamdar, Haveliwala, Mistry, & Patel, 2011).
作用機序
将来の方向性
特性
IUPAC Name |
4-amino-5-[4-(dimethylamino)phenyl]-2-ethylsulfanyl-8,8-dimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5OS/c1-6-30-22-26-20(24)19-17(13-7-9-14(10-8-13)28(4)5)18-15(25-21(19)27-22)11-23(2,3)12-16(18)29/h7-10,17H,6,11-12H2,1-5H3,(H3,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVYKJWUJQZGTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C2C(C3=C(CC(CC3=O)(C)C)NC2=N1)C4=CC=C(C=C4)N(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
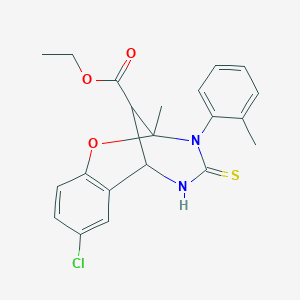
![N-[[2-(Trifluoromethyl)pyrimidin-5-yl]methyl]prop-2-enamide](/img/structure/B2680525.png)
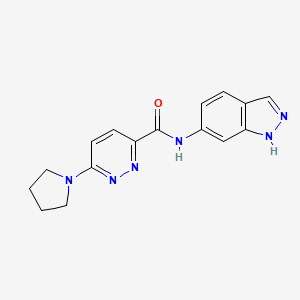
![6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2680527.png)
![1-[2-(2-METHOXYPHENYL)-5-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]-4-METHYLPIPERIDINE](/img/structure/B2680528.png)
![N-butyl-3-[1-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/new.no-structure.jpg)
![[3-Fluoro-4-(piperidin-1-yl)phenyl]methanol](/img/structure/B2680531.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2680535.png)
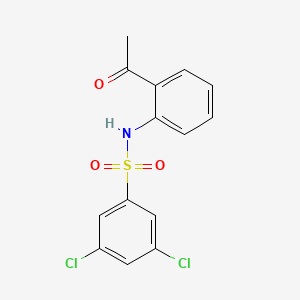
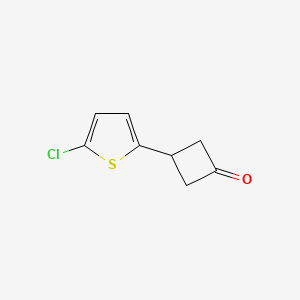
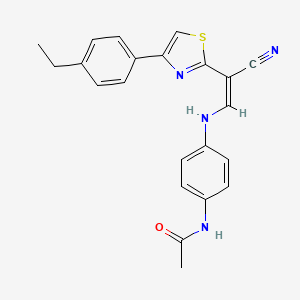
![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2680541.png)
![2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2680545.png)
